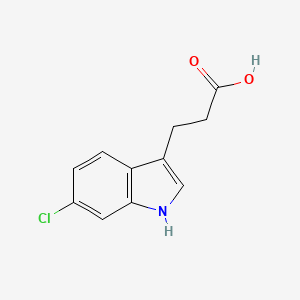

3-(6-Chloro-3-indolyl)propanoic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-8-2-3-9-7(1-4-11(14)15)6-13-10(9)5-8/h2-3,5-6,13H,1,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRNTOBLPJQBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018612-14-0 | |

| Record name | 3-(6-chloro-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(6-Chloro-3-indolyl)propanoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

The primary disconnection points for this compound are the bonds forming the indole (B1671886) ring and the bond connecting the propanoic acid side chain to the indole core.

C2-C3 Bond and Side Chain Disconnection: A common strategy involves disconnecting the propanoic acid side chain from the indole ring at the C3 position. This leads to a 6-chloroindole (B17816) precursor, which can be subsequently alkylated. However, a more convergent approach, and one central to many classical methods, is to build the indole ring with the side chain precursor already in place.

Indole Ring Disconnection (Fischer Approach): A powerful and widely used disconnection strategy for the indole core itself is based on the Fischer indole synthesis. wikipedia.orgbyjus.com This approach breaks the N1-C2 and C3-C3a bonds of the indole. This retrosynthesis leads to two key precursors: a substituted arylhydrazine and a carbonyl compound. For the target molecule, this translates to (4-chlorophenyl)hydrazine and a γ-ketoacid, such as levulinic acid , or its ester equivalent. The reaction between these two precursors forms an arylhydrazone intermediate, which then cyclizes under acidic conditions to form the desired indole structure. wikipedia.orgbyjus.comnih.gov

A summary of the primary retrosynthetic disconnection is shown below:

| Target Molecule | Key Disconnection | Precursors |

| This compound | Fischer Indole Approach | (4-chlorophenyl)hydrazine and a γ-ketoacid (e.g., succinaldehydic acid) |

| This compound | Side Chain Alkylation | 6-Chloroindole and a propanoic acid synthon (e.g., acrylic acid) |

Classical and Modern Approaches for Indolepropanoic Acid Synthesis

The synthesis of indole-3-propanoic acids can be achieved through various methodologies, ranging from century-old name reactions to modern transition-metal-catalyzed transformations.

The Fischer indole synthesis is arguably the most important and widely used method for preparing substituted indoles. thermofisher.com Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgbyjus.com

The general mechanism proceeds through the following key steps:

Formation of the phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound. nih.gov

Tautomerization of the hydrazone to its enamine form. nih.gov

A thermofisher.comthermofisher.com-sigmatropic rearrangement (an electrocyclic reaction) of the protonated enamine, which breaks the N-N bond. nih.gov

The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amine onto the imine to form a five-membered aminoindoline ring. byjus.com

Elimination of ammonia (B1221849) under acidic catalysis leads to the formation of the aromatic indole ring. byjus.comnih.gov

For the synthesis of this compound, the required starting materials are (4-chlorophenyl)hydrazine and a γ-carbonyl carboxylic acid like succinaldehydic acid or an equivalent. The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride being commonly employed. wikipedia.orgnih.gov A key advantage is that the reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. byjus.comthermofisher.com

| Reaction Step | Description |

| 1. Hydrazone Formation | Condensation of (4-chlorophenyl)hydrazine with a γ-ketoacid. |

| 2. Cyclization | Heating the hydrazone in the presence of an acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂). wikipedia.org |

| 3. Aromatization | Elimination of an ammonia molecule to yield the final indole product. byjus.com |

In the context of synthesizing the target molecule, the process would begin with the diazotization of 4-chloroaniline (B138754) to form the corresponding diazonium salt. This salt is then reacted with a β-keto-ester, like ethyl 2-oxocyclopentanecarboxylate. The mechanism involves the nucleophilic addition of the enolate of the β-keto-ester to the diazonium salt. wikipedia.org The resulting azo compound is often unstable and undergoes hydrolysis and decarboxylation to yield the desired arylhydrazone. wikipedia.orgslideshare.net This hydrazone can then be subjected to the acidic conditions of the Fischer indole synthesis to cyclize into the 6-chloroindole ring system with the propanoic acid side chain precursor attached. wikipedia.orgyoutube.com

Modern synthetic methods often employ acetylenic compounds as versatile intermediates for indole synthesis. These reactions can proceed through various metal-catalyzed or metal-free pathways. chim.it A common strategy involves the intramolecular cyclization of a suitably substituted 2-alkynylaniline. organic-chemistry.org

For the synthesis of a 6-chloroindole derivative, a 4-chloro-2-alkynylaniline would be the key intermediate. The cyclization can be promoted by:

Transition Metals: Catalysts based on palladium, gold, copper, or indium are frequently used. organic-chemistry.orgrsc.org For instance, gold(III) can catalyze the annulation of 2-alkynylanilines at room temperature. organic-chemistry.org The mechanism often involves the activation of the alkyne's carbon-carbon triple bond by the metal catalyst, making it susceptible to nucleophilic attack by the aniline (B41778) nitrogen. chim.it

Radical Promoters: Radical-promoted cyclization offers another route to the indole nucleus from acetylenic precursors. chim.it

Base-Promoted Cyclization: Under certain conditions, a strong base can promote the cyclization of o-alkynylanilines. chim.it

These methods provide access to highly functionalized indoles under often mild conditions, complementing classical approaches. chim.it

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, including the construction of the indole scaffold. mdpi.com These reactions offer high efficiency and functional group tolerance.

Buchwald Modification (Fischer Indole): A significant advancement is the palladium-catalyzed variation of the Fischer indole synthesis developed by Buchwald. This method involves the Pd-catalyzed cross-coupling of an aryl bromide or triflate with a hydrazone. wikipedia.org For the target molecule, this would entail coupling 1-bromo-4-chlorobenzene (B145707) with the hydrazone of a γ-ketoacid. This approach broadens the scope of the Fischer synthesis, especially for aryl halides that may be more readily available than the corresponding hydrazines. wikipedia.orgacs.org

Heck and Sonogashira Couplings: Other palladium-catalyzed reactions can be used to construct the indole ring from simpler precursors. For example, a Heck-type cyclization of a 2-halo-N-allylaniline can form the indole ring. organic-chemistry.org The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly powerful for creating 2-alkynylaniline intermediates, which can then undergo cyclization as described in the previous section. rsc.orgmdpi.com

Tandem Coupling-Cyclization: A highly efficient strategy involves a tandem reaction where a palladium catalyst first facilitates a cross-coupling reaction, and the resulting intermediate cyclizes in the same pot to form the indole. An example is the coupling of ammonia with a 2-alkynylbromoarene, which proceeds via a Pd/Josiphos catalyst system to form a 2-aminophenylacetylene intermediate that subsequently cyclizes to the indole. nih.govrsc.org This offers a streamlined route to 2-substituted indoles. rsc.org

| Catalytic Method | Precursors | Key Features |

| Buchwald-Hartwig Amination | Aryl halide (e.g., 1-bromo-4-chlorobenzene), Hydrazone | Forms N-arylhydrazone for subsequent Fischer cyclization. wikipedia.org |

| Sonogashira Coupling | 2-Iodoaniline derivative, Terminal alkyne | Creates 2-alkynylaniline intermediate for subsequent cyclization. rsc.orgmdpi.com |

| Heck Coupling | 2-Halo-N-allylaniline derivative | Intramolecular C-C bond formation to close the indole ring. mdpi.com |

| Tandem Amination-Cyclization | 2-Alkynylbromoarene, Ammonia | One-pot synthesis of NH-indoles from readily available materials. nih.govrsc.org |

Regioselective Functionalization and Chlorination Strategies

Achieving the desired substitution pattern on the indole core is a fundamental challenge in the synthesis of this compound. Regioselectivity, particularly in the chlorination step, is paramount for the successful synthesis of the target molecule.

The introduction of a chlorine atom specifically at the C-6 position of the indole ring is a key synthetic step. Indole itself is highly reactive towards electrophilic substitution, with the C-3 position being the most nucleophilic. impactfactor.org Therefore, direct chlorination of an unsubstituted indole-3-propanoic acid would likely lead to a mixture of products.

To achieve regioselective C-6 chlorination, synthetic strategies often begin with an already chlorinated starting material or employ directing groups. One common approach involves the use of 4-chloro-2-nitrophenylacetic acid, which can undergo reductive cyclization to form the 6-chlorooxindole. google.com The oxindole (B195798) can then be further manipulated to yield the desired indole structure. Another strategy involves the reaction of a 3-halo-substituted aniline with chloroacetyl chloride, followed by cyclization, although this can sometimes result in the formation of the 4-chloro regioisomer. google.com

Modern cross-coupling reactions and C-H functionalization techniques offer more direct routes. While C-2 and C-3 functionalizations are more common, specific ligand and catalyst systems are being developed to target the benzene (B151609) portion of the indole ring. researchgate.netnih.gov For instance, rhodium-catalyzed C-H chlorination has been demonstrated for azaindoles, using 1,2-dichloroethane (B1671644) as the chlorinating agent, showcasing the potential for regioselective halogenation through advanced catalytic methods. acs.orgnih.gov The choice of chlorinating agent and reaction conditions is critical to favor substitution at the C-6 position over other positions like C-2, C-4, C-5, or C-7. nih.gov

Creating chiral analogs of this compound, where the stereocenter is on the propanoic acid side chain, requires stereoselective synthetic methods. Such analogs are crucial for investigating the three-dimensional binding requirements of biological targets.

One established method for achieving stereoselectivity is the use of chiral auxiliaries. For example, an achiral ketone can be converted to a chiral oxazolidinone, which then directs the stereoselective alkylation or aldol (B89426) condensation to build the propanoic acid side chain. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral carboxylic acid.

Another approach is the resolution of a racemic mixture. Racemic 2-(5,6-dichloro-3-indolyl)propanoic acid has been successfully separated by converting the racemate into diastereomeric esters using a chiral alcohol, such as (S)-(-)-1-phenylethyl alcohol. nih.gov These diastereomers can be separated by chromatography (HPLC) and then hydrolyzed to yield the individual optically active enantiomers. nih.gov Asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral catalyst is also a powerful method for establishing the stereocenter on the propanoic acid chain. The development of chiral ionic liquids and their use as pseudostationary phases in capillary electrophoresis also presents novel methods for the separation of chiral acids. nih.gov

Derivatization and Analog Synthesis from this compound Scaffold

The this compound scaffold serves as a versatile starting point for creating a library of analogs. By modifying the carboxylic acid group, the indole nitrogen, and other positions on the indole ring, chemists can systematically explore the structure-activity relationships (SAR) of this compound class.

The carboxylic acid moiety is a prime handle for derivatization through esterification and amidation reactions. These modifications can alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

Esterification: Esters are commonly prepared by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification using H₂SO₄) or by using coupling agents. ceon.rs Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) along with an activator like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under mild conditions. frontiersin.org The synthesis of various esters, including methyl esters, can also be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine. organic-chemistry.org

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires activating the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.govnih.gov The synthesis of indole-3-carboxamides has been explored for developing water-soluble compounds with improved potency. rsc.orgnih.gov These reactions are generally high-yielding and tolerate a wide range of functional groups on the amine component, allowing for the creation of diverse amide libraries. researchgate.netarkat-usa.org

The nitrogen atom at the N-1 position of the indole ring is another key site for modification in SAR studies. The N-H group can act as a hydrogen bond donor, and its substitution can probe the importance of this interaction for biological activity. impactfactor.org

Alkylation or arylation at the N-1 position is a common strategy. This can be achieved by deprotonating the indole nitrogen with a base (e.g., sodium hydride) followed by reaction with an alkyl or aryl halide. researchgate.net Such modifications can enhance lipophilicity and introduce new steric or electronic features. For instance, in the development of inhibitors for other biological targets, substitution at the N-1 position of an indole core with groups like a 4-chlorobenzoyl group has been shown to be critical for activity. impactfactor.org In studies on HIV-1 fusion inhibitors, modifying the linkage and substituents at the N-1 position of indole scaffolds was a key part of the lead optimization process. nih.govacs.org

Table 1: Examples of N-1 Substituted Indole Derivatives and their Reported Biological Context This table is for illustrative purposes and shows modifications on a general indole scaffold.

| N-1 Substituent | Reported Biological Target/Activity Area | Reference Context |

|---|---|---|

| (4-Chlorophenyl)carbonyl | Anti-inflammatory (Indomethacin) | General knowledge of NSAIDs. impactfactor.org |

| Alkoxy groups (C1-C4) | Anticancer (Breast Cancer Cells) | N-alkoxy substitution on Indole-3-carbinol enhances efficacy. researchgate.net |

| Substituted Halides | Antimicrobial, Anticancer | Synthesis of N-substituted benzimidazoles (related heterocycles). rsc.org |

| Aryl groups | cPLA2α Inhibition | Design of 3-(1-aryl-1H-indol-5-yl)propanoic acids. nih.gov |

To further optimize biological activity, additional substituents can be introduced onto the benzene portion of the indole ring. The nature and position of these substituents can profoundly influence the electronic properties and steric profile of the molecule, leading to enhanced potency or selectivity.

SAR studies have shown that the position and type of substituent are critical. For example, in one study on indole derivatives, the order of anti-proliferative activity was found to be 6-OCH₃ > 6-F > 6-Br > 5-OCH₃ > 6-Cl > 5-Cl > 5-H, indicating that both the electronic nature and the position of the substituent at C-5 or C-6 are crucial. nih.gov The introduction of dichloro substitution at the 5- and 6-positions has also been explored to enhance anti-inflammatory activity. core.ac.uk The indole nucleus is a key component in many natural and synthetic molecules, and its decoration with various functional groups is a proven strategy for discovering compounds with significant biological effects. nih.govresearchgate.net The development of new synthetic methods continues to expand the possibilities for creating novel, highly functionalized indole derivatives for biological screening. nih.gov

Synthesis of Conjugates and Prodrugs for Research Purposes

The strategic chemical modification of the carboxylic acid moiety of this compound allows for its incorporation into larger molecular architectures, leading to the formation of conjugates and prodrugs. These derivatives are synthesized for a variety of research applications, including probing biological pathways, enhancing therapeutic potential, and modifying pharmacokinetic properties. The primary routes for synthesizing these conjugates and prodrugs involve the formation of amide or ester linkages.

The synthesis of such derivatives typically begins with the activation of the carboxylic acid of this compound. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid into a more reactive acyl chloride. Alternatively, carbodiimide (B86325) coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are employed to facilitate the formation of an active ester intermediate. These intermediates are then reacted in situ with a nucleophile, typically an amine or an alcohol, to yield the desired amide or ester conjugate, respectively.

For instance, the conjugation with amino acids or peptides is a common strategy to create prodrugs that can be selectively cleaved by peptidases or to enhance transport across biological membranes. In a typical reaction, the activated this compound is reacted with the amino group of an amino acid ester, followed by deprotection of the ester to yield the final conjugate.

Similarly, ester-based prodrugs can be synthesized by reacting the activated carboxylic acid with an alcohol. This approach is often utilized to mask the polarity of the carboxylic acid group, thereby increasing the lipophilicity of the molecule and potentially enhancing its ability to cross cell membranes. The choice of the alcohol moiety can be tailored to influence the rate of enzymatic or hydrolytic cleavage, thereby controlling the release of the active parent compound.

While specific examples detailing the synthesis of conjugates and prodrugs directly from this compound are not extensively documented in publicly available literature, the general principles of amide and ester bond formation are well-established and routinely applied in medicinal chemistry for the creation of such derivatives from structurally similar indole-containing carboxylic acids. The table below outlines the general synthetic transformations for creating these conjugates.

Table of Synthetic Transformations for Conjugate and Prodrug Synthesis

| Starting Material | Reagents and Conditions | Product Type | Research Purpose |

| This compound | 1. SOCl₂ or (COCl)₂, CH₂Cl₂ 2. R-NH₂, Et₃N | Amide Conjugate | To investigate structure-activity relationships, targeted delivery, or modify biological activity. |

| This compound | 1. EDC, HOBt, DMF 2. H₂N-Peptide-COOR' | Peptide Conjugate | To create prodrugs for enzymatic activation or to improve cell permeability. |

| This compound | 1. DCC, DMAP, CH₂Cl₂ 2. R-OH | Ester Prodrug | To increase lipophilicity, enhance membrane permeability, and control drug release. |

| This compound | 1. Oxalyl chloride, DMF (cat.), THF 2. Amino acid ester, Pyridine | Amino Acid Conjugate | To explore active transport mechanisms and improve pharmacokinetic profiles. |

Biological Activity and Mechanistic Investigations in Vitro and Preclinical Models

Modulatory Effects on Receptor Systems

3-(6-Chloro-3-indolyl)propanoic acid, also known as MDL29,951, has been identified as a synthetic agonist for the G protein-coupled receptor 17 (GPR17). researchgate.netbiorxiv.org GPR17 is an orphan receptor primarily expressed in the central nervous system, particularly in oligodendrocyte precursor cells, and is implicated in the modulation of myelination. nih.gov The activation of GPR17 is a subject of ongoing research, with some studies suggesting endogenous ligands include nucleotides and cysteinyl-leukotrienes, though these findings are debated. nih.gov

Functional assays have been employed to characterize the agonistic properties of this compound at the GPR17 receptor. In studies using HEK293T cells engineered to express GPR17, this compound was shown to inhibit cyclic AMP (cAMP) levels, with a pEC50 of 4.79. nih.gov Further investigations in 1321N1 cells stably expressing GPR17 demonstrated that it activates the receptor with an EC50 of 1.9 nM in a cAMP assay and 0.28 µM in a calcium mobilization assay. biorxiv.org The compound's interaction with GPR17 has been shown to be blockable by antagonists. biorxiv.org

However, it is noted that this compound is not entirely selective for GPR17, as it also interacts with NMDA receptors. researchgate.net This has led to the development of optimized analogues to improve selectivity. researchgate.net The characterization of its binding properties was facilitated by the development of a tritium-labeled version of the compound, [3H]PSB-12150, which allowed for direct ligand binding studies. nih.gov

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is activated by medium and long-chain free fatty acids and plays a role in glucose-dependent insulin (B600854) secretion. nih.govnih.gov The signal transduction pathway of GPR40 involves the Gq class of Gα proteins, leading to phospholipase C activation, generation of inositol (B14025) 1,4,5-triphosphate (IP3), and a subsequent increase in intracellular calcium levels. nih.gov

While the primary focus of research on this compound has been on its effects on GPR17 and NMDA receptors, the broader class of indole (B1671886) derivatives has been investigated for activity at various receptors. Synthetic agonists of GPR40 have been developed and studied for their potential in managing type 2 diabetes. frontiersin.org These agonists typically feature a carboxylic acid group and a hydrophobic component, which are structural motifs present in this compound. frontiersin.org Activation of GPR40 by agonists enhances insulin secretion by amplifying intracellular calcium signaling. nih.gov Some GPR40 agonists can also couple to the Gs signaling pathway, leading to the secretion of incretins like GLP-1. frontiersin.orgresearchgate.net

In addition to its activity at GPR17, this compound is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine (B1666218) binding site. nih.govresearchgate.net A series of substituted 3-(2-carboxyindol-3-yl)propanoic acids were synthesized and evaluated for their antagonist activity at this site. nih.gov

The presence of chlorine substituents at the 4- and 6-positions of the indole ring, as is the case in this compound, was found to significantly enhance binding affinity and selectivity for the glycine site over the glutamate (B1630785) binding site of the NMDA receptor. nih.gov For the closely related compound, 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid, an IC50 of 170 nM was reported, with over 2100-fold selectivity for the glycine site. nih.gov The propionic acid side chain is thought to interact with a specific pocket on the receptor. nih.gov

Agonistic and Antagonistic Activities at G Protein-Coupled Receptors (GPRs)

Enzyme Modulation and Inhibition Studies

Tyrosinase is a key enzyme in the process of melanogenesis, the production of melanin. nih.gov Inhibitors of tyrosinase are of interest for applications in cosmetics as depigmenting agents and in the food industry to prevent browning. nih.gov Various classes of compounds, including carboxylic acids, have been investigated for their tyrosinase inhibitory activity. mdpi.com

While there is no direct research found specifically on the tyrosinase inhibitory activity of this compound, studies on other carboxylic acids have elucidated their mechanisms of inhibition. mdpi.com For instance, 3-phenyllactic acid has been shown to inhibit tyrosinase with an IC50 of 3.50 mM, acting as a mixed-type inhibitor. mdpi.com The inhibitory effects of some carboxylic acids are attributed to their ability to lower the pH of the microenvironment, while others, like 3-phenyllactic acid, inhibit the enzyme through their intrinsic molecular properties. mdpi.com The inhibition mechanism can be competitive, non-competitive, or mixed-type, and can involve chelation of the copper ions in the enzyme's active site. mdpi.com

Antimicrobial and Antitubercular Activity Research

There is a notable absence of studies in the accessible scientific literature that specifically detail the broad-spectrum antimicrobial activity of this compound in in vitro models. While various indole derivatives have been shown to possess antimicrobial properties, specific data for this chlorinated propanoic acid derivative is not documented. nih.govnih.govnih.gov Research on other chloroindole compounds has demonstrated activity against various pathogens, including those forming biofilms, but these studies did not include the specific molecule . nih.govnih.gov

Given the lack of data on the antimicrobial activity of this compound, there is consequently no research elucidating its proposed mechanisms of action against microbial targets. The mechanisms of action for other antimicrobial agents, such as the disruption of cell membranes or inhibition of essential enzymes, are well-documented but cannot be attributed to this specific compound without direct experimental evidence. mdpi.comdoronscientific.comnist.gov

Anticancer and Antiproliferative Activity Research

A comprehensive search of the scientific literature did not yield any studies that have specifically evaluated the cytotoxic and antiproliferative effects of this compound on cancer cell lines. While the indole nucleus is a common scaffold in the design of anticancer agents, and numerous indole derivatives have been synthesized and tested for their cytotoxic potential, data for this particular compound is not available. mdpi.com Studies on other propanoic acid derivatives and various indole compounds have shown a range of activities, but these findings are not directly applicable to this compound.

Based on the conducted research, there is currently insufficient publicly available scientific literature to provide detailed information on the specific biological activities of the chemical compound This compound as requested in the provided outline.

Scientific studies detailing its mechanistic pathways in cell proliferation and apoptosis, synergistic effects with chemotherapeutic agents, specific anti-inflammatory and immunomodulatory properties, or its radical scavenging activities in biochemical assays could not be located. The available research focuses on related but structurally distinct compounds, such as Indole-3-propionic acid (IPA) and other indole derivatives.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on This compound .

Antioxidant and Neuroprotective Studies

Mitigation of Oxidative Stress in Cellular Models

No studies were identified that examined the capacity of this compound to mitigate oxidative stress in cellular models. Research on the related compound, Indole-3-propionic acid (IPA), has shown it to be a potent antioxidant and free-radical scavenger, preventing oxidative stress injury at a cellular level. nih.govnih.gov However, whether the addition of a chlorine atom enhances, diminishes, or alters this activity in this compound remains uninvestigated.

Investigation of Neuroprotective Effects in In Vitro Neuronal Models

There is no available literature on the neuroprotective effects of this compound in in vitro neuronal models. For context, studies on IPA have demonstrated neuroprotective effects against ischemic neuronal damage and in models of diabetic neuropathy. nih.govnih.gov Future studies would be required to determine if this compound possesses similar or novel neuroprotective properties.

Role in Metabolic Regulation and Homeostasis in Preclinical Models

Influence on Glucose Metabolism and Insulin Sensitivity

Specific data on the influence of this compound on glucose metabolism and insulin sensitivity is not present in current scientific literature. The parent compound, IPA, has been shown to improve blood glucose and increase insulin sensitivity, making it a molecule of interest in metabolic disease research. frontiersin.org Research is needed to explore if this compound shares these metabolic benefits.

Effects on Lipid Synthesis and Metabolic Pathways

The effects of this compound on lipid synthesis and associated metabolic pathways have not been documented. Studies have indicated that IPA can inhibit liver lipid synthesis and is being investigated for its potential to treat conditions like non-alcoholic steatohepatitis (NASH). frontiersin.orgresearchgate.net The impact of the chlorinated derivative on these pathways is an open area for research.

Interaction with Gut Microbiota and its Metabolomic Impact

While Indole-3-propionic acid is known to be a metabolite produced by gut bacteria, there is no information regarding the synthesis or interaction of this compound with the gut microbiota. nih.govfrontiersin.org It is unknown whether this compound is produced by microbial metabolism or what its impact on microbial communities and host metabolomics would be.

Plant Physiological Activity (Auxin-like Effects)

No specific research has been conducted on the auxin-like effects of this compound. The primary auxin in plants is Indole-3-acetic acid (IAA), and other related indole derivatives also exhibit plant hormone activity. The structural similarity of this compound suggests it could potentially interact with plant physiological systems, but this has not been experimentally verified.

Investigation of Growth Regulatory Properties in Plant Bioassays

There is no information available in the search results regarding the investigation of growth regulatory properties of this compound in specific plant bioassays.

Comparative Analysis with Indole-3-acetic Acid and Other Auxins

There is no data available in the search results to perform a comparative analysis of the auxin activity of this compound with Indole-3-acetic Acid or other auxins.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Chlorine Substitution at Position 6 on Biological Activity

The presence and position of a halogen atom on a pharmacologically active molecule can dramatically alter its efficacy and properties. The chlorine atom at the 6-position of the indole (B1671886) ring in 3-(6-Chloro-3-indolyl)propanoic acid is a critical determinant of its biological profile.

The introduction of a chlorine atom into a molecule imparts significant electronic and steric changes. researchgate.net Chlorine is an electronegative element that withdraws electrons from the aromatic ring through an inductive effect (-I effect). eurochlor.org This polarization of the carbon-chlorine bond can increase the electrophilic reactivity of other parts of the molecule. researchgate.neteurochlor.org Furthermore, the presence of the chlorine atom can prevent metabolic hydroxylation at the site of substitution, potentially increasing the molecule's metabolic stability. researchgate.net

The specific location of the chlorine atom on the indole ring is crucial and can lead to vastly different biological outcomes. Structure-activity relationship studies on various classes of compounds have consistently shown that positional isomers exhibit distinct biological activities. nih.govnih.gov For instance, in studies of 1-phenylbenzazepines, the presence of a 6-chloro group was found to enhance affinity for the D1 receptor. mdpi.comcuny.edu

While direct comparative studies on the 4-chloro versus 6-chloro isomers of 3-indolylpropanoic acid are not extensively detailed in the provided results, research on other indole-based compounds highlights the significance of substituent placement. For example, in bisindole compounds acting as HIV-1 fusion inhibitors, the linkage position between the indole rings (e.g., 5-5', 5-6', 6-5', or 6-6') had a profound impact on their activity, with the 6-6' linkage showing the most promise. nih.gov This suggests that the spatial arrangement of substituents on the indole core, as dictated by positional isomerism, is a key factor in achieving optimal interaction with a biological target. The differential effects are attributed to the unique electronic environment and steric hindrance conferred by the substituent at each position, which influences binding affinity and selectivity.

| Isomer Property | Influence on Biological Profile | Supporting Evidence |

| Electronic Effects | The electronegativity of chlorine alters the electron density of the indole ring, affecting interactions with target proteins. researchgate.neteurochlor.org | The inductive effect of chlorine can enhance binding affinity by creating favorable electrostatic interactions. researchgate.net |

| Steric Hindrance | The size of the chlorine atom can either promote or hinder the optimal orientation of the molecule within a binding site. | The position of a substituent can dramatically alter the overall shape of the molecule, influencing its ability to fit into a receptor. nih.gov |

| Lipophilicity | The position of the chlorine atom can differentially affect the molecule's overall lipophilicity, impacting its membrane permeability and distribution. researchgate.net | Changes in lipophilicity due to substituent position have been shown to correlate with biological activity. researchgate.net |

| Metabolic Stability | Halogenation can block sites of metabolic oxidation, and the position of the halogen determines which site is protected. researchgate.net | Positional isomers often exhibit different metabolic pathways and rates of clearance. |

Role of the Propanoic Acid Side Chain in Molecular Recognition

The propanoic acid side chain at the 3-position of the indole ring is a vital feature for molecular recognition and interaction with biological targets.

The length and structure of the aliphatic chain connecting the indole ring to the carboxylic acid group are critical for biological activity. Studies on related compounds, such as indolglyoxyl-polyamine conjugates, have shown that variations in the length of the linker chain can lead to significant differences in antimicrobial and antibiotic-enhancing properties. mdpi.com For auxins like indoleacetic acids, the side chain length is a known determinant of activity. For example, research on 2-(5,6-dichloro-3-indolyl)propionic acid, a closely related compound, investigated its specific biological effects as an auxin. nih.gov The three-carbon length of the propanoic acid chain in this compound provides a specific spatial distance and flexibility between the indole nucleus and the terminal carboxylic acid group, which is often essential for proper orientation within a binding site. Branching on the aliphatic chain, for instance, by adding a methyl group to the alpha-carbon, can also influence activity, sometimes leading to changes in selectivity or potency by introducing steric constraints or creating new hydrophobic interactions.

The carboxylic acid group is a key functional group in a vast number of biologically active molecules. wiley-vch.deresearchgate.net At physiological pH, it is typically ionized, forming a carboxylate anion. This negative charge is often crucial for forming strong ionic interactions or hydrogen bonds with positively charged residues (like arginine or lysine) or other hydrogen bond donors in a protein's binding site. researchgate.net The carboxylic acid moiety contributes significantly to the molecule's polarity and water solubility. wiley-vch.de

| Side Chain Feature | Impact on Molecular Recognition |

| Chain Length | Determines the spatial separation between the indole ring and the carboxylic acid, affecting how the molecule bridges interaction points in a binding site. mdpi.com |

| Chain Flexibility | Allows the molecule to adopt different conformations to achieve an optimal fit within the target's binding pocket. |

| Branching | Can introduce steric hindrance, potentially increasing selectivity for a specific target, or create new hydrophobic interactions. nih.gov |

| Carboxylic Acid Group | Acts as a hydrogen bond donor and acceptor and, in its ionized form, can form strong ionic bonds with the biological target. wiley-vch.deresearchgate.net |

Modifications on the Indole Nitrogen (N-1) and their SAR Implications

The nitrogen atom at the 1-position of the indole ring is another site where structural modifications can have a significant impact on the structure-activity relationship. The hydrogen atom on the indole nitrogen can act as a hydrogen bond donor. Replacing this hydrogen with other substituents, such as alkyl or benzyl (B1604629) groups, can explore new binding interactions, alter the molecule's electronic properties, and improve its pharmacokinetic profile.

For instance, the synthesis of 2-(6-chloro-1-methyl-1H-indol-3-yl)propanoic acid demonstrates a modification at the N-1 position. sigmaaldrich.com Such N-alkylation removes the hydrogen bond donating capability of the indole nitrogen but can introduce new van der Waals or hydrophobic interactions. It can also increase the molecule's lipophilicity. Studies on other indole derivatives, such as 2-CF3-indoles, have shown that installing methyl, benzyl, or tosyl groups on the indole nitrogen is a common strategy to modulate their reactivity and biological properties. mdpi.com The choice of substituent on the N-1 position is therefore a critical aspect of fine-tuning the activity and properties of indole-based compounds.

Effects of Additional Substituents on the Indole Core (e.g., at C-2)

The introduction of substituents at the C-2 position of the indole nucleus of this compound can significantly modulate its biological profile. While specific research on C-2 substituted this compound is limited, the broader principles of indole chemistry and SAR from related compound series suggest that this position is a key site for modification.

Research on analogous indole derivatives has shown that the C-2 position is amenable to the introduction of various groups, including alkyl, aryl, and heteroaryl moieties. For instance, in the development of anticancer agents based on an indole scaffold, the addition of an aryl group at the C-2 position of indolyl acetohydroxamates was found to be a critical determinant of their activity against drug-resistant cancer cells. nih.gov This suggests that a C-2 aryl substituent on the this compound core could enhance its therapeutic potential by providing additional binding interactions, such as pi-stacking or hydrophobic interactions, with target proteins.

The size and nature of the substituent at C-2 are crucial. Small alkyl groups, such as a methyl group, might serve to sterically shield the indole nitrogen or influence the electronic properties of the indole ring, which could fine-tune the binding affinity. In a related context, the synthesis of 2,5-substituted indole-3-propionic acids has been explored, demonstrating that modifications around the indole core are synthetically feasible and lead to compounds with promising anti-inflammatory and analgesic activities. researchgate.net

| C-2 Substituent | Potential Effect on Activity | Rationale based on Analogous Compounds |

|---|---|---|

| Small Alkyl (e.g., -CH₃) | May modulate binding affinity through steric and electronic effects. | Modifications at this position in related indoles have shown to influence biological activity. researchgate.net |

| Aryl (e.g., -C₆H₅) | Could enhance activity via additional binding interactions like π-stacking. | C-2 aryl indoles have demonstrated significant anticancer activity. nih.gov |

| Polar Group (e.g., -OH, -NH₂) | May improve solubility and introduce new hydrogen bonding opportunities. | Introduction of polar groups is a common strategy to enhance pharmacokinetic properties. |

Stereochemical Considerations and Enantiomeric Activity

The propanoic acid side chain of this compound introduces a chiral center at the alpha-position to the carboxylic acid when a substituent is present on the side chain itself, or if the side chain is otherwise asymmetrically substituted. Chirality is a fundamental aspect of molecular recognition in biological systems, as enzymes and receptors are themselves chiral. mdpi.com Consequently, the different enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. mdpi.com

While specific studies on the enantiomers of this compound were not identified, research on structurally related halogenated indole-propionic acids provides compelling evidence for the importance of stereochemistry. For instance, in a study of 2-(5,6-dichloro-3-indolyl)propionic acid, the racemic mixture was separated into its (S)-(+) and (R)-(-) enantiomers. nih.gov Although no significant difference was observed in their hypocotyl growth-inhibiting activity, this does not preclude the possibility of enantioselective activity in other biological assays. nih.gov In many cases of arylpropionic acids, such as the well-known NSAID ibuprofen, the (S)-enantiomer is responsible for the therapeutic activity. orientjchem.org

The synthesis and evaluation of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives also highlight the profound impact of stereochemistry on biological function. nih.gov In this series, the (S)-configuration at the C-2 position of the propanoic acid consistently resulted in superior antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov This underscores the principle that the spatial arrangement of substituents is critical for optimal interaction with the target.

The differential activity of enantiomers can be attributed to the three-point attachment model of ligand-receptor binding, where one enantiomer can establish a more favorable set of interactions with the binding site than the other. This can lead to one enantiomer being a potent agonist or antagonist, while the other is significantly less active or may even interact with a different target, potentially leading to off-target effects.

| Compound | Enantiomer | Observed Biological Activity (Hypocotyl Growth Inhibition) |

|---|---|---|

| 2-(5,6-dichloro-3-indolyl)propionic acid | (S)-(+)-enantiomer | Active |

| (R)-(-)-enantiomer | Active (no essential difference from (S)-enantiomer in this assay) |

Given these considerations, any future development of this compound or its C-2 substituted analogs as therapeutic agents would necessitate a thorough investigation of their stereochemical properties. The synthesis of individual enantiomers and their separate biological evaluation would be crucial to identify the eutomer (the more active enantiomer) and to understand the full pharmacological profile of the compound.

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 3-(6-Chloro-3-indolyl)propanoic acid from intricate mixtures, such as reaction byproducts or biological samples. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of indole (B1671886) derivatives. capes.gov.brmdpi.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. cetjournal.itpensoft.net Method development focuses on optimizing the separation from other related indolic compounds and matrix components.

Key parameters in HPLC method development include:

Stationary Phase: A C18 (octadecylsilyl) column is frequently the first choice, offering excellent hydrophobic retention for the indole ring system. capes.gov.brcetjournal.it Column particle size (e.g., 3 µm or 5 µm) and dimensions are selected to balance resolution and analysis time. sielc.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typical. The organic phase, commonly acetonitrile (B52724) or methanol, is gradually increased to elute compounds of increasing hydrophobicity. mdpi.comnih.gov The aqueous phase is often acidified with formic acid or acetic acid to suppress the ionization of the propanoic acid's carboxyl group, ensuring a consistent retention time and sharp peak shape. mdpi.comnih.gov

Detection: The indole ring possesses a strong chromophore, making UV detection a robust choice, typically monitored around 280 nm. cetjournal.it For enhanced sensitivity and selectivity, especially at low concentrations, fluorescence detection is superior. The native fluorescence of the indole moiety allows for detection at excitation wavelengths (Ex) around 282 nm and emission wavelengths (Em) around 360 nm. nih.govnih.govresearchgate.net

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides hydrophobic interaction for retaining the indole structure. |

| Mobile Phase A | Water with 0.1% Formic Acid | Suppresses ionization of the carboxylic acid group for better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the C18 column. |

| Elution Mode | Gradient | Allows for effective separation of compounds with varying polarities in complex mixtures. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | Fluorescence (Ex: ~282 nm, Em: ~360 nm) or UV (~280 nm) | Fluorescence offers high sensitivity and selectivity for the indole group. researchgate.net |

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. mdpi.com this compound, with its polar carboxylic acid and N-H groups, has a low volatility and is prone to thermal degradation in the hot GC injection port. Therefore, a chemical derivatization step is essential prior to GC-MS analysis. researchgate.netjfda-online.com

Derivatization serves to:

Increase volatility by replacing active hydrogens on the carboxyl and indole nitrogen groups with non-polar moieties. mdpi.com

Improve thermal stability, preventing decomposition during analysis. sigmaaldrich.com

Enhance chromatographic peak shape and sensitivity.

Common derivatization strategies involve silylation or alkylation. mdpi.com Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the acidic protons to form trimethylsilyl (B98337) (TMS) esters and ethers. sigmaaldrich.comnih.gov Alkylation, for instance using alkyl chloroformates, converts the carboxylic acid to its corresponding ester, which is more volatile. nih.gov Following derivatization, the analyte is separated on a capillary GC column (e.g., DB-5ms) and detected by a mass spectrometer, which provides both quantification and structural information. researchgate.net

| Derivatization Agent | Abbreviation | Target Functional Group(s) | Key Advantage |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -NH, -OH | Highly effective and common for creating volatile TMS derivatives. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH, -OH | One of the most volatile silylating reagents, useful for trace analysis. nih.gov |

| Methyl Chloroformate | MCF | -COOH, -NH2 | Forms stable methyl esters and is effective in aqueous solutions. mdpi.com |

Mass Spectrometry (MS) Applications in Structural Elucidation and Metabolite Profiling

Mass spectrometry is an indispensable tool for confirming the identity and structure of this compound and for detecting it in biological systems. nih.gov When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides high specificity and sensitivity.

For structural elucidation, high-resolution mass spectrometry (HRMS) can determine the compound's elemental composition by measuring its mass with high accuracy. The mass spectrum of this compound will exhibit a characteristic molecular ion [M]+• or protonated molecule [M+H]+. A key feature will be the isotopic pattern of chlorine: two peaks separated by approximately 2 m/z units with a relative intensity ratio of about 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) provides deeper structural insight through controlled fragmentation of the molecular ion. nih.govnih.gov The fragmentation pattern is predictable and serves as a structural fingerprint. For this compound, expected fragmentation pathways include:

Loss of the propanoic acid side chain.

Decarboxylation (loss of CO₂).

Cleavage at various points on the indole ring.

In the context of metabolomics, LC-MS/MS is the platform of choice for metabolite profiling. nih.gov It enables the detection and relative quantification of this compound and its potential metabolites in complex biological samples, helping to map metabolic pathways and identify biomarkers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide definitive proof of the structure of this compound by revealing the chemical environment, connectivity, and number of each type of proton and carbon atom.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants being diagnostic of the 6-chloro substitution pattern. The protons of the propanoic acid side chain would appear as distinct multiplets in the aliphatic region.

¹³C NMR: The spectrum would display a specific number of signals corresponding to each unique carbon atom in the molecule, including the chlorinated carbon on the benzene (B151609) ring, the carbons of the indole core, and the carbons of the propanoic acid moiety.

Beyond primary structure, NMR is used for conformational analysis. nih.govnih.gov By analyzing vicinal proton-proton coupling constants (³JHH) and employing 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), the preferential spatial arrangement (conformation) of the propanoic acid side chain relative to the indole ring can be determined in solution. frontiersin.orgmdpi.com

| Proton / Carbon Site (Hypothetical) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Note |

|---|---|---|---|

| Indole N-H | ~10.5-11.5 | - | Broad singlet, exchangeable with D₂O. |

| Indole C2-H | ~7.2-7.4 | ~122-125 | Signal for the proton at position 2 of the indole ring. |

| Aromatic Protons (C4, C5, C7) | ~7.0-7.8 | ~110-130 | Complex pattern depending on coupling. |

| Indole C6 | - | ~128-132 | Carbon atom attached to chlorine. |

| Propanoic -CH₂- (alpha to COOH) | ~2.6-2.8 | ~34-38 | Triplet. |

| Propanoic -CH₂- (beta to COOH) | ~3.0-3.2 | ~20-24 | Triplet. |

| Carboxyl C=O | - | ~170-175 | Carbonyl carbon. |

Spectroscopic Techniques for Investigating Ligand-Target Interactions (e.g., Fluorescence Spectroscopy)

The intrinsic fluorescence of the indole moiety provides a powerful, non-invasive probe for studying molecular interactions. nih.gov The fluorescence properties—specifically the quantum yield and the position of the emission maximum—of an indole are highly sensitive to the polarity of its local environment.

When this compound binds to a biological target, such as a receptor or an enzyme, its indole group is transferred from the aqueous solvent to a typically more hydrophobic binding pocket. This change in the microenvironment often leads to a measurable change in its fluorescence signal, such as:

An increase in fluorescence intensity (quantum yield).

A blue shift in the emission maximum (to a shorter wavelength).

By titrating the biological target with the compound and monitoring these fluorescence changes, one can determine key binding parameters, such as the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction. This method is valuable for screening potential biological targets and characterizing the binding event without the need for complex labeling procedures.

Quantitative Analysis in Biological Matrices (In Vitro and Ex Vivo Models)

Quantifying this compound in biological matrices—such as cell culture media (in vitro) or plasma and tissue homogenates (ex vivo)—is crucial for pharmacokinetic and metabolic studies. mdpi.comnih.gov The complexity of these matrices presents analytical challenges, primarily from "matrix effects" where other components interfere with the ionization and detection of the analyte. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. nih.gov A typical bioanalytical workflow involves several key steps:

Sample Preparation: The initial step is to remove interfering macromolecules, mainly proteins. This is often achieved by protein precipitation with a cold organic solvent like acetonitrile. nih.gov For cleaner samples and better sensitivity, solid-phase extraction (SPE) may be employed to isolate the analyte and remove salts and other interferences.

Internal Standard Addition: Before extraction, a known amount of an internal standard is added to every sample. An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H atoms), which behaves identically during extraction and chromatography but is distinguishable by the mass spectrometer. This allows for accurate correction for sample loss during preparation and for matrix-induced signal suppression or enhancement. nih.gov

LC-MS/MS Analysis: The prepared sample is injected into an HPLC system for separation, which is directly coupled to a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific fragmentation of the analyte, providing a very high degree of specificity and minimizing background noise.

This robust methodology allows for the precise and accurate quantification of this compound across a wide range of concentrations in diverse biological samples. nih.govnih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Collection | Collect plasma, tissue, or cell media. | Obtain the biological matrix containing the analyte. |

| 2. Internal Standard Spiking | Add a known quantity of a stable isotope-labeled internal standard. | Enable accurate quantification by correcting for variability. nih.gov |

| 3. Sample Preparation | Protein precipitation or Solid-Phase Extraction (SPE). | Remove interfering macromolecules and concentrate the analyte. nih.gov |

| 4. Separation | Reversed-Phase HPLC. | Isolate the analyte from other small molecules in the extract. |

| 5. Detection & Quantification | Tandem Mass Spectrometry (MS/MS) in MRM mode. | Provide highly sensitive and selective detection for accurate measurement. |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design for understanding how a ligand, such as 3-(6-Chloro-3-indolyl)propanoic acid, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a docking score. nih.govnih.gov

For indole (B1671886) derivatives, docking studies have been instrumental in identifying potential biological targets and rationalizing structure-activity relationships (SAR). For instance, various indole-based compounds have been docked into the active sites of enzymes like factor Xa, a key component in the blood coagulation cascade, and isoprenylcysteine carboxyl methyltransferase (ICMT), which is implicated in oncogenesis. wikipedia.orgmdpi.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. wikipedia.org While specific docking studies for this compound are not detailed in available literature, it is plausible that its structural features—the indole ring, the propanoic acid side chain, and the chlorine substituent—would be analyzed for their contributions to binding within a given receptor's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds. growingscience.com

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, creating a mathematical model that correlates the descriptors with activity, and validating the model's predictive power. growingscience.com For classes of indole derivatives, QSAR models have been successfully developed to predict activities such as the inhibition of enzymes or anticancer effects. wikipedia.orgmdpi.com For example, a 3D-QSAR study on 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors yielded models with high predictive power, guiding the design of more potent inhibitors. wikipedia.org A predictive model for this compound would require a dataset of related chlorinated indoles with measured biological activities against a specific target.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide detailed information on the time-dependent behavior of molecular systems, including the conformational changes and interactions between a ligand and its receptor. These simulations can complement docking studies by assessing the stability of a predicted binding pose over time. MD simulations have been applied to various indole derivatives to understand the stability of ligand-receptor complexes and to refine the understanding of binding mechanisms. For this compound, an MD simulation would involve placing the docked compound within its target protein, solvating the system with water molecules, and simulating its movement over a period of nanoseconds to observe the stability of key interactions and any induced conformational changes in the protein.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule, including its geometry, charge distribution, and molecular orbitals (e.g., HOMO and LUMO). This information is valuable for understanding a molecule's reactivity and intermolecular interactions. Studies on related molecules like indole-3-acetic acid have used these methods to analyze conformational properties and electronic distributions. For this compound, quantum chemical calculations could elucidate the effect of the electron-withdrawing chlorine atom on the electronic structure of the indole ring and the acidity of the propanoic acid group, providing fundamental insights into its chemical behavior and potential interactions with biological targets.

Future Research Directions and Unexplored Avenues

Exploration of Novel Biological Targets and Mechanisms of Action

A primary future direction is the systematic screening of 3-(6-Chloro-3-indolyl)propanoic Acid against a wide array of biological targets to uncover its mechanism of action. The parent compound, IPA, is known to interact with the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), through which it helps regulate intestinal immune responses. nih.gov Research should investigate whether the 6-chloro derivative retains or modifies these interactions.

Furthermore, the unsubstituted indole-3-propionic acid is a known reactant in the synthesis of compounds targeting a diverse set of receptors, including:

Melanocortin receptors

Histamine H4 receptor agonists

Cannabinoid receptor 1 (CB1) antagonists

NR2B/NMDA receptor antagonists

This suggests that this compound itself could be a ligand for these or related targets, a hypothesis that warrants thorough investigation through binding assays and functional screens. Additionally, a patent for a structurally similar compound, 3-(6-alkoxy-5-chlorobenzo[d]isoxazol-3-yl)propanoic acid, identified it as an inhibitor of kynurenine (B1673888) monooxygenase, presenting another potential enzyme target for exploration. google.com The compound's potential as an anti-tumor agent or immunosuppressive agent, areas where IPA has been used as a synthetic precursor, should also be systematically evaluated.

Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles

Building upon the this compound core, a significant research effort can be directed towards the rational design and synthesis of new analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. Research has demonstrated that the indole-3-propionic acid backbone can be used to create structurally diverse derivatives, such as indole-1,2,4-triazoles, which have shown cytotoxicity against various cancer cell lines. growingscience.com

Future synthetic campaigns could focus on:

Modification of the Propanoic Acid Chain: Converting the carboxylic acid to amides, esters, or other bioisosteres to alter solubility, cell permeability, and target engagement.

Further Substitution on the Indole (B1671886) Ring: Introducing additional functional groups to the indole nucleus to probe structure-activity relationships (SAR).

Creation of Fused Ring Systems: Synthesizing more rigid analogues, such as pyrrolo[3,4-b]indol-3-ones, which have been developed from other chloro-indole carboxylates to act as potent inhibitors of specific cancer-related kinases like EGFR and BRAF. mdpi.com

These efforts would generate a library of novel compounds, allowing for a detailed exploration of how structural modifications to the this compound scaffold translate into specific biological outcomes.

Investigation of Interspecies Comparative Studies for Biological Activity

The biological effects of indolepropanoic acid are known to be influenced by the gut microbiome, leading to significant inter-individual variations in its plasma concentrations in humans. nih.govnih.gov This variability underscores the importance of conducting interspecies comparative studies to understand the full biological potential of this compound.

Future research should assess the compound's activity and metabolism in various model organisms, from microorganisms and nematodes to rodents and non-human primates. nih.gov Such studies can reveal conserved biological pathways and species-specific effects. For instance, a related compound, 2-(5,6-dichloro-3-indolyl)propionic acid, has been shown to possess auxin activity, influencing plant growth. nih.gov A comparative study of this compound in both plant and mammalian systems could therefore uncover a broad spectrum of activities and provide insights into its evolutionary conservation and ecological relevance.

Development of Robust and Scalable Synthetic Pathways for Research Quantities

To facilitate comprehensive biological evaluation, the development of efficient and scalable synthetic routes for this compound is essential. While syntheses for related indole derivatives exist, optimizing a pathway for this specific compound is a key research objective. For example, a multi-step synthesis was successfully used for a dichloro-analogue, involving esterification, methoxycarbonylation, methylation, and hydrolysis starting from a substituted indole-3-acetic acid. nih.gov A similar strategic approach could be adapted and optimized for this compound.

Future work in this area should focus on:

Improving reaction yields and reducing the number of synthetic steps.

Exploring modern catalytic methods to enhance efficiency and sustainability. rsc.orgresearchgate.net

Developing purification protocols that are amenable to large-scale production.

Ensuring the final pathway is robust enough to generate the gram-scale quantities required for extensive in vitro and in vivo studies.

Integration of Multi-Omics Data in Mechanistic Studies

To fully elucidate the biological impact of this compound, future research must move beyond single-target analyses and embrace a systems biology approach. The integration of multiple high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and physiological responses to the compound. mdpi.comfrontiersin.org

For example, studies on indomethacin, another indole derivative, have used multi-omics to reveal mechanisms of toxicity, including mitochondrial dysfunction and alterations in metabolic pathways. nih.gov Similarly, multi-omics has been used to connect microbiome-derived indole metabolites to host immune signaling in lung disease. mdpi.com Applying these techniques to cells or organisms treated with this compound would enable researchers to:

Identify global changes in gene and protein expression.

Map alterations in metabolic networks.

Construct detailed molecular models of the compound's mechanism of action. frontiersin.org

This data-rich approach is critical for uncovering novel mechanisms, identifying biomarkers of activity, and understanding the compound's complex interactions within a biological system. mdpi.com

Data Tables

Table 1: Summary of Future Research Avenues for this compound

| Research Area | Key Objectives | Potential Targets/Analogs | Methodologies |

|---|---|---|---|

| 7.1. Biological Targets & Mechanisms | Identify molecular targets and elucidate mechanisms of action. | AhR, PXR, Kynurenine Monooxygenase, GPCRs (e.g., CB1, Histamine H4) nih.govgoogle.com | Radioligand Binding Assays, Enzyme Inhibition Assays, Functional Cellular Assays, Reporter Gene Assays |

| 7.2. Advanced Derivatives | Synthesize novel analogs with tailored biological profiles. | Amides, Esters, Fused Heterocycles (e.g., Pyrroloindolones) growingscience.commdpi.com | Rational Drug Design, Combinatorial Chemistry, Structure-Activity Relationship (SAR) Studies |

| 7.3. Interspecies Studies | Compare biological activity across different species. | Plant Auxin Receptors, Nematode Targets, Mammalian Orthologs nih.govnih.gov | Plant Growth Assays, C. elegans Viability Assays, Rodent Metabolic Studies |

| 7.4. Synthetic Pathways | Develop efficient and scalable synthesis protocols. | N/A (Focus on process optimization) | Multi-step Organic Synthesis, Catalytic Chemistry, Process Development and Scale-up |

| 7.5. Multi-Omics Integration | Obtain a systems-level understanding of biological effects. | Global Transcriptome, Proteome, and Metabolome | RNA-Seq (Transcriptomics), Mass Spectrometry (Proteomics, Metabolomics), Systems Biology Modeling mdpi.comnih.gov |

Table 2: Chemical Compound Names Mentioned in the Article

| Common/Abbreviated Name | Full Chemical Name |

|---|---|

| This compound | 3-(6-Chloro-1H-indol-3-yl)propanoic acid |

| IPA | Indole-3-propionic acid / 3-(1H-indol-3-yl)propanoic acid |

| IAA | Indole-3-acetic acid |

| 2-(5,6-dichloro-3-indolyl)propionic acid | 2-(5,6-dichloro-1H-indol-3-yl)propionic acid |

| Indomethacin | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid |

常见问题

Basic: What synthetic routes are recommended for 3-(6-Chloro-3-indolyl)propanoic Acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves functionalizing the indole ring at the 3-position with a propanoic acid chain and introducing a chloro substituent at the 6-position. A common approach adapts methods for nitro-substituted analogs:

- Step 1: Start with indole-3-carboxylic acid derivatives. Chlorination at the 6-position can be achieved using electrophilic substitution (e.g., Cl₂ in acetic acid) or directed ortho-metalation followed by halogenation .

- Step 2: Coupling the chlorinated indole with a propanoic acid chain via alkylation or nucleophilic substitution. For example, Mitsunobu reactions or carboxylation of indole-3-propanol intermediates may be employed .

- Optimization: Control reaction temperature (e.g., 0–25°C) and use catalysts like palladium for cross-coupling reactions. Monitor intermediates via TLC or HPLC to minimize side products .

Basic: Which analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., chloro at C6, propanoic acid at C3). Compare chemical shifts with analogous compounds (e.g., 3-Indolepropionic Acid: δ ~7.5 ppm for indole protons) .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C₁₁H₁₀ClNO₂) and isotopic patterns for chlorine .

- Purity Assessment:

- HPLC/LC-MS: Use reverse-phase C18 columns with UV detection at 223–284 nm (indole absorption maxima). Mobile phases like acetonitrile/water (0.1% TFA) resolve impurities .

- Melting Point Analysis: Compare observed values with literature (e.g., 3-Indolepropionic Acid melts at ~180°C) to detect solvates or polymorphs .

Advanced: How does the 6-chloro substituent influence biological activity compared to other indole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- The 6-chloro group enhances lipophilicity, potentially improving membrane permeability. Compare with 4-Chloroindole-3-acetic acid, where chloro placement alters auxin-like activity in plant models .

- Antioxidant Potential: Nitro-substituted analogs (e.g., 3-(6-Nitro-3-indolyl)propanoic Acid) show radical scavenging, but chloro may reduce redox activity while increasing stability .

- Experimental Design:

- Test in oxidative stress assays (e.g., DPPH radical scavenging) and compare with non-chlorinated analogs. Use cell viability assays (e.g., MTT) to assess cytotoxicity thresholds .

Advanced: How should researchers handle discrepancies in reported bioactivity data?

Methodological Answer:

- Identify Variables:

- Purity: Impurities >2% (e.g., unreacted indole) can skew results. Validate via HPLC and batch-specific certificates of analysis .

- Assay Conditions: Differences in cell lines (e.g., neuronal vs. epithelial) or solvent (DMSO vs. ethanol) affect bioavailability. Standardize protocols using guidelines like OECD 423 for toxicity .

- Resolution Strategies:

- Replicate studies under controlled conditions. Perform meta-analyses to identify consensus bioactivity trends .

Advanced: What computational methods model interactions with biological targets?

Methodological Answer:

- Molecular Docking:

- QSAR Studies:

- Corrogate electronic (Hammett σ) and steric parameters of the chloro group with activity data. Compare with nitro or fluoro derivatives to predict substituent effects .

Basic: What are best practices for storage and handling?

Methodological Answer:

- Storage: Store at -20°C in airtight, light-resistant containers to prevent degradation. Lyophilization extends stability for aqueous solutions .

- Handling: Use inert atmospheres (N₂ glovebox) during synthesis. For biological assays, prepare fresh stock solutions in DMSO (≤10 mM) and avoid freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。